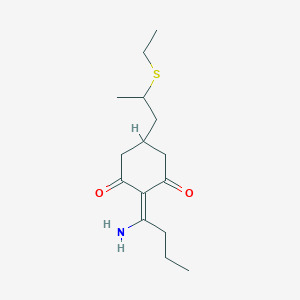

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione, also known as 2-ABT, is a cyclic ketone compound that has been studied for its potential uses in synthetic organic chemistry and biochemistry. It is an important synthetic intermediate and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavorings. 2-ABT has also been explored for its potential use in drug delivery systems, due to its ability to form stable complexes with a variety of molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione involves the condensation of 2-ethylthiopropylacetoacetate with 1-aminobutylidene malononitrile in the presence of an acid catalyst followed by cyclization with sodium ethoxide.

Starting Materials

2-ethylthiopropylacetoacetate, 1-aminobutylidene malononitrile, acid catalyst, sodium ethoxide

Reaction

Step 1: Mix 2-ethylthiopropylacetoacetate and 1-aminobutylidene malononitrile with an acid catalyst such as p-toluenesulfonic acid in a solvent such as ethanol., Step 2: Heat the mixture under reflux for several hours until the reaction is complete., Step 3: Cool the reaction mixture and add sodium ethoxide to initiate cyclization., Step 4: Continue stirring the mixture at room temperature until the cyclization is complete., Step 5: Isolate the product by filtration and wash with a suitable solvent such as diethyl ether., Step 6: Purify the product by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of the Diels-Alder reaction and the formation of cyclic compounds. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavorings. Additionally, 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has been used as a model compound to study the mechanism of drug delivery systems, due to its ability to form stable complexes with a variety of molecules.

Mechanism Of Action

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione is believed to act as a prodrug, which is a compound that is converted to an active form after being absorbed by the body. It is thought to be converted to an active form by the action of enzymes in the liver, which then release the active compound into the bloodstream. The active compound is then thought to interact with target molecules in the body, resulting in the desired biological effects.

Biochemical And Physiological Effects

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with a variety of molecules. It has been shown to be able to bind to and activate a variety of proteins, such as enzymes and receptors, in the body. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to stimulate the immune system.

Advantages And Limitations For Lab Experiments

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be synthesized from a variety of starting materials. Additionally, it is stable in a variety of solvents and has a relatively low toxicity. However, it is limited by its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

The potential uses of 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione are still being explored. One potential application is in the development of more effective drug delivery systems, as it has been shown to be able to form stable complexes with a variety of molecules. Additionally, its anti-inflammatory and anti-oxidant properties could be explored for potential therapeutic applications. Finally, its ability to interact with a variety of proteins could be explored for potential applications in biochemistry and biotechnology.

properties

IUPAC Name |

2-butanimidoyl-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,16-17H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITMLPXCKXYULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=N)C1=C(CC(CC1=O)CC(C)SCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione | |

CAS RN |

98120-06-0 |

Source

|

| Record name | 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098120060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)